What is the chemical structure of Alantolactone?
What is the chemical structure of Alantolactone?
Alantolactone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Structure and Properties
Alantolactone is a naturally occurring sesquiterpene lactone belonging to the eudesmanolide class.[1] It is primarily isolated from the roots of plants such as Inula helenium (elecampane), Inula japonica, and Aucklandia lappa.[1] The compound is recognized for its significant biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[1]
The chemical structure of Alantolactone is characterized by a tricyclic system containing a γ-lactone ring fused to a decalin ring system. Key structural features include two methyl groups and an exocyclic methylene group, which is a common feature in many biologically active sesquiterpene lactones.
Chemical and Physical Properties [1][2][3][4]
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₂ |
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | (3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |
| CAS Number | 546-43-0 |
| SMILES | C[C@H]1CCC[C@]2(C1=C[C@H]3--INVALID-LINK--OC(=O)C3=C)C |
| InChI | InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3/t9-,11+,13+,15+/m0/s1 |
| InChI Key | PXOYOCNNSUAQNS-AGNJHWRGSA-N |
| Appearance | White to beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, and Ethanol |
Biological Activity and Quantitative Data
Alantolactone exhibits cytotoxic effects against a wide range of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress cell migration and invasion. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Alantolactone in various cancer cell lines.
Table of IC50 Values for Alantolactone
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.3 | 48 |
| HepG2 | Hepatocellular Carcinoma | 33 | 12 |
| Raji | Burkitt's Lymphoma | 10.97 | 48 |
| Namalwa | Burkitt's Lymphoma | 6.23 | 48 |
| HCT-8 | Colon Adenocarcinoma | ~10.8 (5 µg/mL) | 24 |
| A549 | Lung Cancer | ~4.3 (0.97 µg/mL) | Not Specified |
| H209 | Lung Cancer | ~4.6 (1.06 µg/mL) | Not Specified |
Key Signaling Pathways Modulated by Alantolactone
Alantolactone exerts its biological effects by modulating several critical signaling pathways involved in cancer cell survival, proliferation, and inflammation.
STAT3 Signaling Pathway
Alantolactone is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5][6] It effectively suppresses both constitutive and inducible STAT3 activation at tyrosine 705.[5] This inhibition leads to a decrease in the nuclear translocation of STAT3, its DNA-binding activity, and the expression of STAT3 target genes.[5]
NF-κB Signaling Pathway
Alantolactone has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It inhibits the phosphorylation of IκBα, which prevents the translocation of the p65 subunit of NF-κB into the nucleus.[1] This leads to the downregulation of NF-κB target genes involved in inflammation and cell survival.
Apoptosis Pathway
Alantolactone induces apoptosis in cancer cells through the intrinsic mitochondrial pathway.[7][8] It leads to the depletion of glutathione (GSH), generation of reactive oxygen species (ROS), and dissipation of the mitochondrial membrane potential.[2][7] This triggers the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent apoptosis.[8]
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Alantolactone on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Alantolactone stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of Alantolactone in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the Alantolactone dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[1]
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by Alantolactone.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Alantolactone
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of Alantolactone for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways upon treatment with Alantolactone.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Alantolactone
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-p65, anti-Bax, anti-Bcl-2, anti-caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with Alantolactone as described for other assays.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer on ice.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cell Migration Assay (Wound Healing Assay)
This assay is used to evaluate the effect of Alantolactone on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Alantolactone
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of Alantolactone. Use a low-serum medium to minimize cell proliferation.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure to determine the effect of Alantolactone on cell migration.
References
- 1. Cytotoxicity assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Alantolactone enhances the sensitivity of melanoma to MAPK pathway inhibitors by targeting inhibition of STAT3 activation and down-regulating stem cell markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
